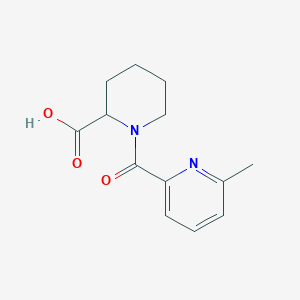
methyl 6-bromo-3-formyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Preparation Methods
The synthesis of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of indole derivatives followed by formylation and esterification. One common method includes the use of bromine in acetic acid to introduce the bromo group at the 6-position of the indole ring. The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3. The esterification is usually carried out using methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The formyl and bromo groups can further modulate its activity by influencing its binding properties and reactivity .
Comparison with Similar Compounds
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-bromoindole-2-carboxylate: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group instead of a formyl group, which can significantly alter its biological activity.
Methyl 6-bromo-1H-indole-2-carboxylate: Similar structure but without the formyl group, making it less versatile in synthetic applications.
This compound stands out due to the presence of both the bromo and formyl groups, which provide unique reactivity and biological activity.
Properties
CAS No. |
893730-68-2 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



